2-(Benzo[b]thiophen-5-yl)propan-1-amine
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Overview
Description
2-(Benzo[b]thiophen-5-yl)propan-1-amine is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a benzo[b]thiophene ring attached to a propan-1-amine group, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This reaction typically proceeds under mild conditions and provides good yields of the desired product. Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzo[b]thiophenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzo[b]thiophen-5-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways and receptors.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A parent compound with a similar structure but lacking the propan-1-amine group.
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene: A derivative with a tert-butyl group, used in organic semiconductors.
Raloxifene: A pharmaceutical compound with a benzo[b]thiophene core, used as a selective estrogen receptor modulator.
Uniqueness
2-(Benzo[b]thiophen-5-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-1-amine group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13NS |
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Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NS/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-6,8H,7,12H2,1H3 |
InChI Key |
BATXGQKWTOFKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
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